molecular formula C10H11NO4 B12367971 Methyl isonicotinate-(CH2)2-COOH

Methyl isonicotinate-(CH2)2-COOH

Cat. No.: B12367971
M. Wt: 209.20 g/mol
InChI Key: SMMDCNTUDMYOGP-UHFFFAOYSA-N
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Description

This compound is known for its enhanced immunogenicity and hydrophobicity . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl isonicotinate-(CH2)2-COOH involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid and sodium carbonate . The reaction conditions typically require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl isonicotinate-(CH2)2-COOH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl isonicotinate-(CH2)2-COOH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl isonicotinate-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. It is known to influence the movement of thrips, making it useful in pest management . Additionally, it is used in laboratory settings to aid in the synthesis of other substances .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(4-methoxycarbonylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-4-5-11-8(6-7)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

SMMDCNTUDMYOGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CCC(=O)O

Origin of Product

United States

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